Potency Retention Against Multi-Drug Resistant Melanoma Cells (Resistance Index Comparison)
Anti-melanoma agent 3 (5cb) exhibits a resistance index of 1.3 when comparing IC50 values in parental MDA-MB-435 melanoma cells (24 ± 2 nM) versus Pgp-overexpressing MDR MDA-MB-435/LCC6MDR1 cells (30 ± 4 nM). In the same assay, paclitaxel shows a 69.3-fold resistance index (IC50: 4 nM sensitive vs. 277 nM resistant), colchicine a 65.8-fold index (10 nM vs. 658 nM), and vinblastine a 27.5-fold index (0.4 nM vs. 11 nM) [1]. This quantitative difference demonstrates that 5cb is uniquely suited for experimental systems modeling MDR, whereas standard tubulin agents lose activity entirely.
| Evidence Dimension | Resistance index (IC50 MDR / IC50 parental) for tubulin-targeting agents in melanoma cells |
|---|---|
| Target Compound Data | IC50 = 24 nM (parental); 30 nM (MDR); Resistance index = 1.3 |
| Comparator Or Baseline | Paclitaxel: IC50 4 nM (parental), 277 nM (MDR), RI = 69.3; Colchicine: 10 nM (parental), 658 nM (MDR), RI = 65.8; Vinblastine: 0.4 nM (parental), 11 nM (MDR), RI = 27.5 |
| Quantified Difference | 5cb retains >96% potency in MDR cells (RI = 1.3); comparators lose 96-99% potency (RI = 27-69) |
| Conditions | MDA-MB-435 and MDA-MB-435/LCC6MDR1 melanoma cell lines; 48-hour incubation; sulforhodamine B assay |
Why This Matters
This directly quantifies the compound's advantage in MDR cancer models, where common tubulin inhibitors fail, reducing false-negative experimental outcomes and enabling more clinically relevant preclinical studies.
- [1] Chen J, Wang Z, Li CM, Lu Y, Vaddady PK, Meibohm B, Dalton JT, Miller DD, Li W. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents. J Med Chem. 2010 Oct 28;53(20):7414-27. doi: 10.1021/jm100884b. Table 4. PMID: 20919720; PMCID: PMC2964152. View Source
